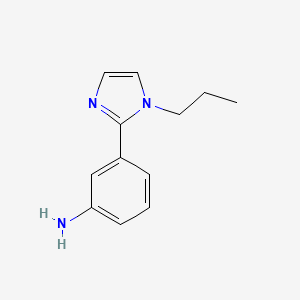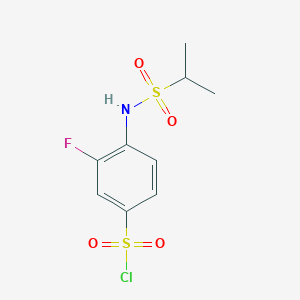
1-(2,4,6-Trifluorophenyl)ethan-1-ol
Descripción general
Descripción
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H7F3O . It is also known by other names such as 1-(2,4,6-trifluorophenyl)ethanol . The molecular weight of this compound is 176.14 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 141 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by one rotatable bond .Aplicaciones Científicas De Investigación
Metal-Free Direct [2+2] Cycloaddition Reactions
1-(2,4,6-Trifluorophenyl)ethan-1-ol has been utilized in metal-free direct [2+2] cycloaddition reactions. Alcaide et al. (2015) describe using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are related to this compound, as 1,2-dipole precursors in such reactions. These reactions occur at room temperature, offering a mild and facile approach to synthesizing substituted cyclobutenes without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Lipase-Catalyzed Transesterification
The compound is also involved in lipase-catalyzed transesterification reactions. Sakai et al. (2000) synthesized optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives, closely related to this compound, demonstrating its potential in organic synthesis and pharmaceutical research (Sakai et al., 2000).
Coordination Chemistry and Metallosupramolecular Synthons
In coordination chemistry, derivatives of this compound have been explored. Steel and Sumby (2003) investigated compounds like 1,1,2,2-tetra(2-pyridyl)ethan-2-ol for their ability to chelate metal atoms and form coordination polymers, highlighting the compound's relevance in developing metallosupramolecular structures (Steel & Sumby, 2003).
Hydroboration Catalyst
The trifluorophenyl group in this compound lends itself to applications in hydroboration reactions. Lawson, Wilkins, and Melen (2017) discussed the use of tris(2,4,6-trifluorophenyl)borane as an efficient hydroboration catalyst, implying potential applications of this compound in similar contexts (Lawson, Wilkins, & Melen, 2017).
Crystal Engineering and Supramolecular Assemblies
The compound's derivatives also play a significant role in crystal engineering. Arora and Pedireddi (2003) explored the supramolecular assemblies of compounds like 1,2-bis(4-pyridyl)ethane, showing how derivatives of this compound contribute to understanding and designing molecular tapes and sheet structures in crystallography (Arora & Pedireddi, 2003).
Synthesis and Fungicidal Activity
Additionally, derivatives like 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally related to this compound, have been synthesized and shown to exhibit fungicidal activity. This demonstrates the potential of this compound in the development of new agrochemicals (Kuzenkov & Zakharychev, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,4,6-Trifluorophenyl)ethan-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of this compound are currently unavailable .
Análisis Bioquímico
Biochemical Properties
1-(2,4,6-Trifluorophenyl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The trifluoromethyl group in this compound enhances its reactivity and binding affinity to these enzymes, leading to more efficient catalytic processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term exposure to this compound has been shown to affect cellular function by inducing oxidative stress and altering metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation-reduction reactions and conjugation reactions. It interacts with enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, which catalyze its oxidation to corresponding aldehydes or ketones. Additionally, the compound can undergo conjugation reactions with glutathione or other endogenous molecules, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity .
Propiedades
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGIAUMXLVQIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


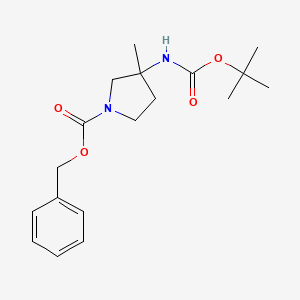
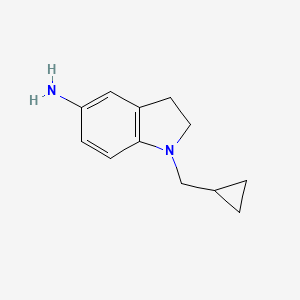

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
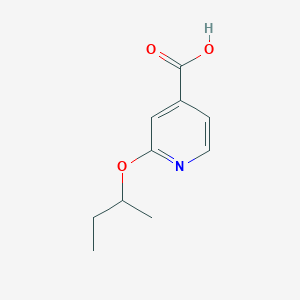
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)

![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)
![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)

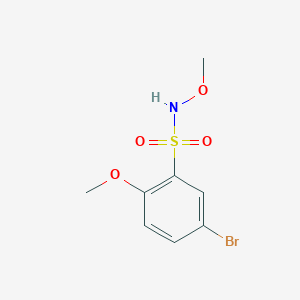
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
